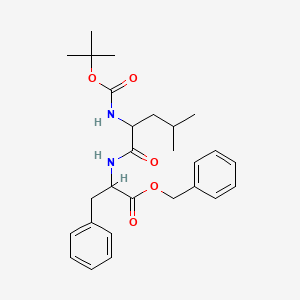

benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

Description

BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE (CAS 200427-89-0) is a synthetic organic compound with the molecular formula C₃₁H₄₂N₄O₇ and a molecular weight of 582.698 g/mol. It belongs to the Protein Degrader Building Blocks family, indicating its utility in proteolysis-targeting chimeras (PROTACs) or related therapeutic platforms . Key structural features include:

- A benzyl ester group, enhancing stability against hydrolysis compared to alkyl esters.

- A tert-butoxycarbonyl (Boc) protecting group on the amine, enabling selective deprotection during stepwise synthesis.

- A branched 4-methylpentanamide moiety and phenylpropanoate backbone, contributing to its stereochemical complexity.

The compound is provided at ≥97% purity and stored at room temperature, reflecting its stability under standard laboratory conditions .

Properties

IUPAC Name |

benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZFNIAMQFYRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE typically involves multiple steps. One common method includes the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Deprotection and Esterification: The Boc group is removed under acidic conditions, and the resulting amine is esterified with benzyl alcohol to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential use in drug design and synthesis. Its structure allows for modifications that can enhance bioactivity and selectivity for specific biological targets.

- Peptide Synthesis : The presence of the Boc group makes it a valuable intermediate in the synthesis of peptides. The Boc group can be easily removed under mild acidic conditions, allowing for the subsequent formation of peptide bonds with other amino acids or peptide fragments .

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The phenylpropanoate moiety is known to interact with various biological pathways involved in cancer cell proliferation .

Biochemical Research

The compound serves as a critical building block in the synthesis of various bioactive molecules used in biochemical assays and studies.

- Enzyme Inhibitors : Studies have shown that modifications of benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate can lead to the development of enzyme inhibitors. These inhibitors can be utilized to study enzyme function and regulation in metabolic pathways .

- Drug Delivery Systems : Its structural features allow it to be incorporated into drug delivery systems where controlled release of therapeutic agents is desired. The hydrophobic nature of the benzyl group can enhance solubility and stability in biological environments .

Case Study 1: Synthesis and Characterization

A study published in ResearchGate detailed the synthesis of this compound through a condensation reaction involving N-methyl-L-leucine benzyl ester. The yield was reported at 55.9%, highlighting its potential for scale-up in laboratory settings . Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure, emphasizing its utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were screened for anticancer activity against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting that further exploration could yield promising candidates for cancer therapy .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Peptide synthesis | Utilizes Boc protection for selective reactions |

| Anticancer agents | Modifications enhance biological activity | |

| Biochemical Research | Enzyme inhibitors | Important for studying metabolic pathways |

| Drug delivery systems | Enhances solubility and stability |

Mechanism of Action

The mechanism of action of BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound (CAS 200427-89-0)

Comparative Compounds

(S)-METHYL 2-((S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE (CAS 5874-73-7)

- Differences : Replaces the benzyl ester with a methyl ester , reducing hydrophobicity and molecular weight.

- Impact : Lower steric hindrance may improve solubility in polar solvents but increases susceptibility to hydrolysis .

- Purity: 95% (vs.

(S)-METHYL 2-((S)-2-AMINO-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE 2,2,2-TRIFLUOROACETATE (CAS 90072-18-7)

- Differences : Lacks the Boc group; amine is instead a trifluoroacetate salt .

- Impact : The free amine enhances reactivity in coupling reactions but requires stringent anhydrous conditions to prevent oxidation .

ETHYL 2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[(3-CHLOROBENZOYL)SULFANYL]PROPANOATE (CAS 1396998-68-7)

- Differences : Features a 3-chlorobenzoyl sulfanyl group and ethyl ester.

Physicochemical Properties

Key Observations :

Target Compound

Methyl Ester Analog (CAS 5874-73-7)

Ethyl Ester with Sulfanyl (CAS 1396998-68-7)

- Sulfanyl Reactivity : Prone to oxidation but useful for thioether linkages or radical reactions.

- Applications: Potential in metalloproteinase inhibitors or metal-organic frameworks .

Biological Activity

Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate, often referred to by its IUPAC name, is a complex organic compound with the molecular formula C22H33N3O6. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to a propanoate backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H33N3O6 |

| Molecular Weight | 435.52 g/mol |

| CAS Number | 2126144-18-9 |

| Purity | 97% |

Synthesis

The synthesis of Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate typically involves multi-step reactions, including the protection of amino groups and coupling reactions. The detailed synthesis pathway can be summarized as follows:

- Protection of Amino Groups : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

- Coupling Reaction : The protected amino acid is coupled with benzyl and propanoate derivatives under controlled conditions.

- Deprotection : Finally, the Boc group is removed to yield the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate. For instance, derivatives of benzyl monoxime have shown significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans. In vitro assays demonstrated growth inhibition rates exceeding 95% at specific concentrations .

Anticancer Potential

The anticancer properties of this class of compounds are particularly noteworthy. Studies involving similar derivatives have revealed promising results against multiple cancer cell lines. For example:

- Compound 5d exhibited potent antiproliferative effects against leukemia cell lines with minimal cytotoxicity.

- Compound 5h showed efficacy against ovarian and non-small cell lung cancers.

- Compound 5x demonstrated significant activity against breast cancer cells .

These findings suggest that Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate may also possess similar anticancer properties, warranting further investigation.

The exact mechanism of action for Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate remains to be fully elucidated. However, it is hypothesized that its activity may involve inhibition of key enzymes or pathways involved in cell proliferation and microbial growth. Comparative studies with established drugs indicate that these compounds may offer superior potency in certain contexts .

Study on Antimicrobial Activity

A recent publication highlighted the synthesis and evaluation of various α-benzilmonoxime derivatives, which share structural similarities with our compound of interest. The study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, along with notable antifungal effects .

Study on Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of benzyl derivatives against a panel of NCI 60 cancer cell lines. The results indicated that several compounds exhibited high growth inhibition rates across diverse malignancies, reinforcing the potential therapeutic applications of such derivatives in oncology .

Q & A

Q. Q1: What are the recommended strategies for synthesizing this compound with high purity and yield?

Methodological Answer: The synthesis typically involves sequential protection/deprotection steps for the tert-butoxycarbonyl (Boc) and benzyl groups. A feasible approach includes:

Boc Protection : React 4-methylpentanoic acid derivatives with Boc-anhydride under basic conditions (e.g., DMAP, THF) to introduce the Boc-protected amine .

Amide Coupling : Use coupling agents like HATU or EDC/HOBt to conjugate the Boc-protected intermediate with a benzyl ester of phenylalanine. Monitor reaction progress via TLC or LC-MS .

Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for isolation. Purity validation via -NMR and HRMS is critical .

Q. Q2: How can researchers confirm the stereochemical integrity of the compound during synthesis?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) to resolve enantiomers. Compare retention times with authentic standards .

- Circular Dichroism (CD) : Analyze the CD spectrum to detect optical activity correlated with stereochemistry .

- X-ray Crystallography : For definitive confirmation, crystallize the compound and solve its structure (e.g., using synchrotron radiation) .

Advanced Research Questions

Q. Q3: What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability Studies : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Analyze degradation products via LC-MS/MS. Boc groups are labile under acidic conditions, requiring pH > 4 for stability .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C under inert gas to prevent hydrolysis of the benzyl ester .

Q. Q4: How can computational modeling aid in predicting the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for amide bond formation steps. Software like Gaussian or ORCA can model transition states and optimize reaction pathways .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMF or DCM) to predict coupling efficiency. Compare results with empirical data from kinetic studies .

Q. Q5: What analytical techniques resolve contradictions in reported spectral data (e.g., 1H^1H1H-NMR shifts)?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to resolve overlapping signals. For example, the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) may overlap with phenylalanine residues without 2D analysis .

- Isotopic Labeling : Synthesize -labeled analogs to confirm ambiguous carbon environments in -NMR spectra .

Data Interpretation and Optimization

Q. Q6: How should researchers optimize reaction conditions to minimize racemization during amide bond formation?

Methodological Answer:

- Low-Temperature Coupling : Perform reactions at 0–4°C with HOBt/DMAP to suppress base-induced racemization .

- Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., active esters) and adjust reagent stoichiometry dynamically .

Q. Q7: What strategies validate the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Resin Swelling Tests : Incubate the compound with Wang or Rink amide resin in DCM/DMF. Monitor loading efficiency via Fmoc quantification (UV at 301 nm) .

- Cleavage Studies : Test TFA-mediated deprotection (e.g., 95% TFA, 2.5% HO) to ensure the benzyl ester remains intact while removing Boc groups .

Safety and Handling

Q. Q8: What safety protocols are essential for handling this compound in a research lab?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood due to potential irritants (e.g., benzyl esters) .

- Waste Disposal : Quench residual active esters with aqueous NaHCO before disposal. Collect organic waste in halogen-resistant containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.